molecular formula C23H29NO2 B11568895 2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11568895
M. Wt: 351.5 g/mol
InChI Key: RVZWPNCBOXSRKK-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione involves multiple steps. The synthetic route typically begins with the preparation of the tricyclo[3.3.1.1~3,7~]decane core, which is then functionalized to introduce the isoindole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into particular binding sites, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-(3-methylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C23H29NO2/c1-14(2)5-6-24-21(25)19-4-3-18(10-20(19)22(24)26)23-11-15-7-16(12-23)9-17(8-15)13-23/h3-4,10,14-17H,5-9,11-13H2,1-2H3

InChI Key

RVZWPNCBOXSRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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